Lysine PCA
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Overview
Description
L-Lysine, compound with 5-oxo-L-proline (1:1) is a chemical compound with the molecular formula C11H21N3O5. It is formed by the combination of L-lysine and 5-oxo-L-proline in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, compound with 5-oxo-L-proline (1:1) typically involves the reaction of L-lysine with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the compound. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of L-Lysine, compound with 5-oxo-L-proline (1:1) is scaled up using similar synthetic routes. Large-scale reactors and automated systems are employed to ensure consistent quality and yield. The industrial process also involves stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, compound with 5-oxo-L-proline (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
L-Lysine, compound with 5-oxo-L-proline (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of L-Lysine, compound with 5-oxo-L-proline (1:1) involves its interaction with specific molecular targets and pathways. The compound is known to increase cellular oxygen intake and improve moisture retention. It acts as a neutralizing agent and pH buffer in various formulations, thereby exerting its effects through these mechanisms .
Comparison with Similar Compounds
Similar Compounds
L-Lysine: A naturally occurring amino acid with various biological functions.
5-Oxo-L-Proline: A derivative of proline involved in metabolic pathways.
Uniqueness
L-Lysine, compound with 5-oxo-L-proline (1:1) is unique due to its combined properties from both L-lysine and 5-oxo-L-proline. This combination enhances its functionality and makes it suitable for diverse applications in research and industry .
Properties
CAS No. |
30657-38-6 |
---|---|
Molecular Formula |
C11H21N3O5 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t5-;3-/m00/s1 |
InChI Key |
GSTSUZHIVMCRLR-RVZXSAGBSA-N |
SMILES |
C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
30657-38-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysine PCA; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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